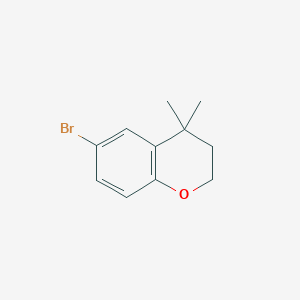

3-(Bromomethyl)-1,1-dimethylcyclobutane

Descripción general

Descripción

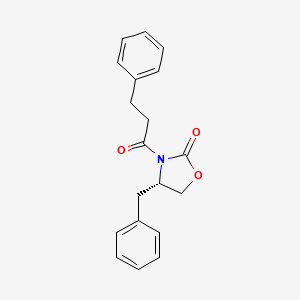

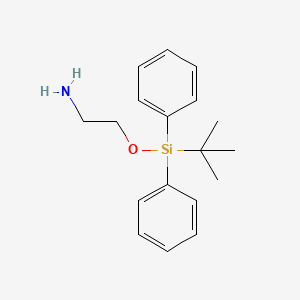

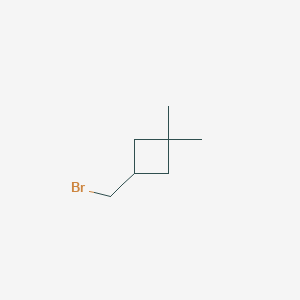

The compound "3-(Bromomethyl)-1,1-dimethylcyclobutane" is a brominated cyclobutane derivative with two methyl groups at the same carbon atom, making it a quaternary center. This structure suggests potential reactivity due to the presence of the bromomethyl group, which can act as a good leaving group or reactant in various chemical transformations.

Synthesis Analysis

The synthesis of brominated compounds with geminal methyl groups on a quaternary center, such as 3-bromo-2,2-dimethyl-propanal, has been explored due to their utility as building blocks in organic synthesis. An improved synthesis method for such compounds has been developed using TEMPO catalyzed oxidation with NaOCl as a co-oxidant, which could potentially be adapted for the synthesis of "3-(Bromomethyl)-1,1-dimethylcyclobutane" .

Molecular Structure Analysis

While the specific molecular structure of "3-(Bromomethyl)-1,1-dimethylcyclobutane" is not directly discussed, the structure of related brominated compounds has been determined using X-ray crystallographic analysis. This technique could be employed to ascertain the precise geometry and confirm the molecular structure of the compound .

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. For instance, bromomethyl groups can react with alcoholic potassium hydroxide to form haloester intermediates, which can further undergo ring-opening reactions . Additionally, bromomethyl groups can react with organometallic reagents, such as bis(trimethylsilyl)bromomethyllithium, to form unexpected products like 1,3-dimetallacyclobutanes . These findings suggest that "3-(Bromomethyl)-1,1-dimethylcyclobutane" could also undergo similar transformations, leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(Bromomethyl)-1,1-dimethylcyclobutane" can be inferred from related compounds. Brominated cyclobutanes are generally reactive due to the ring strain and the presence of a good leaving group in the form of a bromide. The compound's reactivity with nucleophiles, stability under various conditions, and its boiling and melting points would be of interest to researchers. The physical properties such as solubility in organic solvents and density would also be relevant for practical applications .

Aplicaciones Científicas De Investigación

-

Synthesis and Characterisation of Isomeric Derivatives

- Field: Synthetic Chemistry

- Application: Bromopyrenes, derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .

- Method: The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .

- Results: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .

-

3-(Bromoacetyl)coumarins in Heterocyclic Systems

- Field: Organic Chemistry

- Application: 3-(Bromoacetyl)coumarins serve as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

- Method: The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .

- Results: Recent advances of 3-(bromoacetyl)coumarins as attractive starting points towards a wide scale of five and six-membered heterocyclic systems have been reported .

-

Hypercrosslinked Porous Polymer Materials

- Field: Material Science

- Application: Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .

- Method: Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology .

- Results: The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .

-

Bromomethylation of Thiols

- Field: Organic Chemistry

- Application: Bromomethylation of thiols provides synthetically valuable bromomethylated intermediates . These intermediates are often overlooked in this role but offer superior electrophilicity .

- Method: A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed .

- Results: The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .

-

Bromomethylation of High-Surface Area Carbons

- Bromomethylation of Alcohols, Phenols, and Aromatic Rings

- Field: Organic Chemistry

- Application: Bromomethylation of alcohols, phenols, and aromatic rings using hydrogen bromide is a significant process in organic synthesis . It provides high yields of target products .

- Method: After suspending paraformaldehyde in an alcohol, ortho-bromomethylation occurs by passing dried hydrogen bromide through, resulting in high yields of the corresponding bromomethyl ether .

- Results: Lower bromomethyl ethers generated from lower alcohols will fume in humid air, and distillation attempted at normal pressure will result in decomposition . On the other hand, bromomethyl ethers from higher alcohols can be handled stably .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(bromomethyl)-1,1-dimethylcyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-7(2)3-6(4-7)5-8/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYGBCXUPQXFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505895 | |

| Record name | 3-(Bromomethyl)-1,1-dimethylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-1,1-dimethylcyclobutane | |

CAS RN |

76207-22-2 | |

| Record name | 3-(Bromomethyl)-1,1-dimethylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-1,1-dimethylcyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.